![molecular formula C21H16F2N4O2 B2404834 N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261012-80-9](/img/structure/B2404834.png)
N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (the phenyl, oxadiazole, and pyrrole rings), followed by their functionalization (introduction of the fluoro and methyl groups), and finally coupling them together. The exact synthetic route would depend on many factors, including the desired yield, cost of reagents, and the required purity .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the oxadiazole and pyrrole rings introduces polarity to the molecule, which could influence its physical and chemical properties. The fluorine atoms attached to the phenyl rings are highly electronegative, which could also significantly influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. For instance, the pyrrole ring is susceptible to electrophilic substitution reactions, while the oxadiazole ring might undergo nucleophilic substitution reactions. The presence of the fluorine atoms could also make the compound susceptible to reactions involving the replacement of the fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and the fluorine atoms could make the compound relatively stable. The polarity introduced by the nitrogen atoms could make the compound soluble in polar solvents .Scientific Research Applications
- Antibacterial Agents : Researchers have explored derivatives of this compound for their antibacterial activity. For instance, 3-fluoro-4-methylphenyl isocyanate (a related compound) has been used in the synthesis of 3-fluoro analogs of 5-(acetamido-methyl)oxazolidinones, which exhibit potential antibacterial properties .
- Leukotriene B4 Receptor Agonists : The compound’s structural motifs may be useful in designing novel leukotriene B4 receptor agonists, which could have therapeutic implications .
- Liquid Crystalline Materials : Researchers have employed similar fluorinated compounds in the synthesis of liquid crystalline materials. For example, 3-fluorophenylboronic acid has been used to create novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- One-Pot Reactions : Researchers have explored one-pot reactions involving pyrazoline intermediates, which can be synthesized from compounds like this one. These intermediates serve as versatile starting points for further functionalization .
Medicinal Chemistry and Drug Development
Materials Science and Liquid Crystals
Organic Synthesis and Reaction Intermediates
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information about its potential hazards, appropriate handling and storage procedures, and measures to take in case of exposure .
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c1-13-4-9-16(11-17(13)23)24-19(28)12-27-10-2-3-18(27)21-25-20(26-29-21)14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZMHWYCMPUCQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide |
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